4-(Boc-aminoethyloxy)benzonitrile
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Overview
Description
4-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl 2-(4-cyanophenoxy)ethylcarbamate, is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 g/mol . This compound is notable for its applications in medicinal chemistry and organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-aminoethyloxy)benzonitrile typically involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 4-cyanophenol. The reaction is carried out in the presence of potassium carbonate in N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is initially cooled to 5°C, and then gradually heated to 100°C over a period of 8 hours . The product is then extracted using ethyl acetate and purified to obtain a white solid with a yield of approximately 76% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Boc-aminoethyloxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert the nitrile group to an amine.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Hydrolysis: Formation of the free amine.
Reduction: Formation of the corresponding amine from the nitrile group.
Scientific Research Applications
4-(Boc-aminoethyloxy)benzonitrile has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Boc-aminoethyloxy)benzonitrile primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . This protection-deprotection strategy is crucial in the synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- 4-Cyanophenol
- tert-Butyl 2-amino-3-(4-cyanophenoxy)propanoate
Uniqueness
4-(Boc-aminoethyloxy)benzonitrile is unique due to its combination of a Boc-protected amine and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-(4-cyanophenoxy)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUFIJMRYINTOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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